REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:16]=[C:15]([C:17]#[N:18])[C:14]([N+:19]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[OH-].[NH4+]>CO.Cl.[Fe]>[NH2:19][C:14]1[C:15]([C:17]#[N:18])=[N:16][C:11]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH:12][CH:13]=1 |f:1.2|
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Name
|
|
Quantity
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4.56 g
|
Type
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reactant
|
Smiles
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COC=1C=C(C=CC1OC)C1=CC=C(C(=N1)C#N)[N+](=O)[O-]
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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Cl
|
Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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[OH-].[NH4+]
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Name
|
|
Quantity
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7.14 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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after cooling
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Type
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FILTRATION
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Details
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The mixture was filtered over Celite
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Type
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WASH
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Details
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washed with MeOH and EtOAc
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel column chromatography
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Type
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ADDITION
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Details
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a mixture of CH2Cl2/EtOAc (in a ratio of 95:5) as eluent
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)C1=CC(=C(C=C1)OC)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |